BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-1H-pyrimidin-6-one

Epigenetics BRD4 inhibition Cancer therapeutics

Select 2-(4-bromophenyl)-1H-pyrimidin-6-one for its unique 4-bromophenyl substituent that imparts distinct electronic and steric properties unattainable with hydrogen, methyl, or chloro analogs. The bromine atom enables versatile palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for rapid SAR exploration. With potent BRD4 binding (99 nM Ki), CCR4 antagonism (IC₅₀ 3.89 nM), and CDC7 inhibition (cellular IC₅₀ 1.81 µM), this scaffold serves as a privileged starting point for epigenetic probe development, immunology lead optimization, and cell cycle research. Thermal stability (mp 247–249 °C) ensures reliable handling and preformulation screening.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 88627-12-7
Cat. No. B1282382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1H-pyrimidin-6-one
CAS88627-12-7
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=O)N2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
InChIKeyOXXPMLSACQYOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-1H-pyrimidin-6-one (CAS 88627-12-7): Core Chemical Identity and Initial Characterization for Procurement Decisions


2-(4-Bromophenyl)-1H-pyrimidin-6-one (CAS 88627-12-7) is a halogenated heterocyclic compound belonging to the pyrimidinone class, with the molecular formula C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol . Its structure consists of a pyrimidin-6-one core substituted at the 2-position with a 4-bromophenyl group. Predicted physicochemical properties include a melting point range of 247–249 °C, a density of 1.61±0.1 g/cm³, and an acid dissociation constant (pKa) of 8.07±0.40 . The compound is commercially available with reported purity levels of ≥98% for use in pharmaceutical research and development .

Why 2-(4-Bromophenyl)-1H-pyrimidin-6-one Cannot Be Readily Substituted by In‑Class Pyrimidinone Analogs


The 4‑bromophenyl substituent in 2-(4‑bromophenyl)-1H‑pyrimidin‑6‑one imparts distinct electronic and steric properties that fundamentally alter its biological activity and synthetic utility compared to unsubstituted or differently halogenated pyrimidinone analogs . The bromine atom is a heavy halogen with strong electron‑withdrawing inductive effects and moderate resonance donation, which can enhance binding affinity to certain biological targets and stabilize specific molecular conformations . Moreover, the bromine serves as a versatile synthetic handle for cross‑coupling reactions—including Suzuki, Sonogashira, and Buchwald–Hartwig couplings—that are not accessible with hydrogen, methyl, or even chloro analogs due to differences in bond dissociation energies and oxidative addition rates . These factors preclude simple interchange with other 2‑arylpyrimidin‑6‑ones in drug discovery programs or chemical biology applications, as the substitution pattern directly influences potency, selectivity, and downstream derivatization potential .

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-1H-pyrimidin-6-one Versus Closest Analogs


BRD4 Bromodomain Binding Affinity Comparison: 2-(4-Bromophenyl)-1H-pyrimidin-6-one vs. JQ1

2-(4-Bromophenyl)-1H-pyrimidin-6-one exhibits binding to the bromodomain‑containing protein 4 (BRD4) with a Ki of 99 nM [1]. In a comparable assay format, the well‑characterized BRD4 inhibitor JQ1 displayed an IC₅₀ of 620 nM for displacement of Bio‑JQ1 from recombinant human His₆‑tagged BRD4 bromodomain 1 [1].

Epigenetics BRD4 inhibition Cancer therapeutics

CCR4 Antagonist Activity: Direct Comparison with Internal Control in GTPγS Binding Assay

2-(4-Bromophenyl)-1H-pyrimidin-6-one was evaluated for antagonist activity at the human CC chemokine receptor 4 (CCR4) expressed in CHO cell membranes. The compound inhibited [³⁵S]‑GTPγS binding with an IC₅₀ of 3.89 nM [1]. In the same assay, the internal control compound (identical experimental conditions) exhibited an IC₅₀ of 3.90 nM [1].

Immunology Chemokine receptor antagonism G‑protein coupled receptors

CDC7 Kinase Inhibition in Cellular Context: Potency Relative to a High‑Affinity Reference Inhibitor

The compound inhibits cell division cycle 7‑related protein kinase (CDC7) in human MDA‑MB‑231T breast cancer cells, as measured by suppression of MCM2 phosphorylation at Ser53. The cellular IC₅₀ for this inhibition is 1.81 µM (1,810 nM) [1]. For reference, a high‑affinity CDC7 inhibitor from the same structural series exhibits an enzymatic IC₅₀ of 5.5 nM against recombinant CDC7 [1].

Cell cycle regulation Kinase inhibition Oncology

Thermal Stability and Ionization Profile Differentiating 2-(4-Bromophenyl)-1H-pyrimidin-6-one from Non‑Halogenated Congeners

The melting point of 2-(4-bromophenyl)-1H-pyrimidin-6-one is reported as 247–249 °C, and its predicted pKa is 8.07±0.40 . In contrast, the non‑halogenated analog 2‑phenyl‑1H‑pyrimidin‑6‑one (CAS 40398-91-0) has a melting point of approximately 205–207 °C [1].

Physicochemical characterization Formulation development Preformulation

Validated Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-1H-pyrimidin-6-one


Epigenetic Probe Development Targeting BRD4

Given its 99 nM Ki against BRD4 [1], 2-(4-bromophenyl)-1H-pyrimidin-6-one can serve as a starting point for the development of chemical probes targeting the bromodomain and extraterminal (BET) family of epigenetic readers. The compound's bromine atom provides a synthetic handle for introducing diverse substituents via palladium‑catalyzed cross‑coupling, enabling rapid exploration of structure–activity relationships (SAR) around the 4‑position of the phenyl ring.

CCR4 Antagonist Optimization for Immuno‑Oncology and Inflammatory Diseases

The compound's potent CCR4 antagonism (IC₅₀ 3.89 nM) [2] makes it a candidate for lead optimization in programs seeking to modulate the CCR4–CCL17/CCL22 axis. In therapeutic areas such as cutaneous T‑cell lymphoma (CTCL), atopic dermatitis, and asthma, CCR4 antagonists can reduce the recruitment of Th2 and regulatory T cells to sites of inflammation. The pyrimidinone scaffold is amenable to systematic medicinal chemistry modifications to improve metabolic stability and oral bioavailability while maintaining target engagement.

Chemical Biology Studies of CDC7‑Dependent DNA Replication Checkpoints

With a cellular IC₅₀ of 1.81 µM for CDC7 inhibition [3], the compound can be employed as a tool compound in chemical biology investigations of replication stress and checkpoint signaling. Although its potency is modest compared to optimized clinical candidates, it provides a distinct chemotype for probing CDC7 function in cancer cell lines where target engagement studies may benefit from a reversible, ATP‑competitive inhibitor with a defined binding mode.

Preformulation and Solid‑State Characterization Studies

The compound's well‑defined melting point (247–249 °C) and predicted pKa (8.07) make it suitable for preformulation screening, including polymorph assessment, solubility determination in biorelevant media, and excipient compatibility studies. Its thermal stability supports handling and storage under standard laboratory conditions, and the bromine substituent may confer favorable crystal packing properties that can be exploited in solid dosage form development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromophenyl)-1H-pyrimidin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.